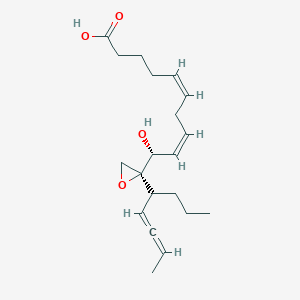
10-Hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepoxilin B4 is a member of the hepoxilin family, which are epoxyalcohol metabolites derived from polyunsaturated fatty acids. These compounds possess both an epoxide and a hydroxyl residue. Hepoxilin B4 is specifically derived from arachidonic acid and plays a significant role in various biological processes, including inflammation and cellular signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hepoxilin B4 typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenases. The process begins with the formation of hydroperoxy derivatives, which are then converted into hepoxilins through the action of specific enzymes . The reaction conditions often require controlled environments to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of hepoxilin B4 is less common due to its instability and the complexity of its synthesis. advancements in biotechnology and enzymatic synthesis have made it possible to produce hepoxilin B4 in controlled laboratory settings for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Hepoxilin B4 undergoes various chemical reactions, including:
Reduction: Reduction of the epoxide group to form dihydroxy derivatives.
Substitution: Reactions involving the substitution of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of hepoxilin B4 include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Enzymes like lipoxygenases and cytochrome P450 for specific transformations.
Major Products Formed
The major products formed from the reactions of hepoxilin B4 include trioxilins, dihydroxy derivatives, and various substituted compounds depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hepoxilin B4 has several scientific research applications, including:
Chemistry: Used as a model compound to study epoxide and hydroxyl group reactivity.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Mecanismo De Acción
Hepoxilin B4 exerts its effects primarily through the release of calcium from intracellular stores. This process is mediated by a receptor that is intracellular and G-protein coupled . The compound’s ability to translocate calcium from the endoplasmic reticulum to the mitochondria plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Hepoxilin A3: Another member of the hepoxilin family, also derived from arachidonic acid, but with different epoxide and hydroxyl positions.
Leukotriene B4: A related eicosanoid with distinct biological functions, primarily involved in neutrophil chemotaxis.
Uniqueness of Hepoxilin B4
Hepoxilin B4 is unique due to its specific structure and the dual presence of epoxide and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its role in calcium signaling and inflammation sets it apart from other eicosanoids .
Propiedades
Número CAS |
103188-12-1 |
|---|---|
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
InChI |
InChI=1S/C20H30O4/c1-3-5-13-17(12-4-2)20(16-24-20)18(21)14-10-8-6-7-9-11-15-19(22)23/h3,6-7,10,13-14,17-18,21H,4,8-9,11-12,15-16H2,1-2H3,(H,22,23)/b7-6-,14-10-/t5?,17?,18-,20-/m1/s1 |
Clave InChI |
OBMDDWFJCHGNRL-UHFFFAOYSA-N |
SMILES |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
SMILES isomérico |
CCCC(C=C=CC)[C@]1(CO1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O |
SMILES canónico |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
Sinónimos |
10-hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid hepoxilin B4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















